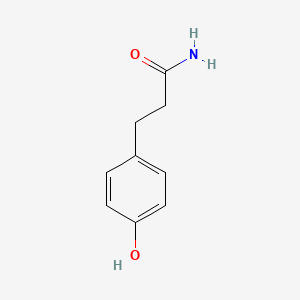

3-(4-Hydroxyphenyl)Propanamide

概要

説明

3-(4-Hydroxyphenyl)Propanamide is a synthetic drug that binds to the human liver . It has been shown to be effective in preventing implantation of fertilized eggs, and can be used as a diagnostic agent for determining the presence of certain conditions .

Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)Propanamide involves the creation of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . The resultant novel 3-(4-hydroxyphenyl)amino propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis

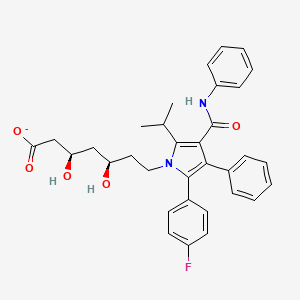

The molecular formula of 3-(4-Hydroxyphenyl)Propanamide is C9H11NO2 . Its molecular weight is 165.19 . The InChI key is OEHZEBOCZWCVMK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)Propanamide is a solid compound . Its SMILES string is OC1=CC=C(CCC(N)=O)C=C1 . The storage temperature is normal and it is classified as Acute Tox. 4 Oral .科学的研究の応用

Dermatological Applications

3-(4-Hydroxyphenyl)Propanamide: has been identified as a compound with potential dermatological benefits. It is structurally similar to compounds found in apples that exhibit anti-aging properties . This suggests its use in skincare products aimed at preventing skin laxity and maintaining skin gloss. Its antioxidant properties could be harnessed in formulations designed to combat oxidative stress in skin cells.

Synthesis of Anti-Aging Compounds

Research indicates that 3-(4-Hydroxyphenyl)Propanamide can serve as a moiety in the synthesis of anti-aging compounds . Its phenolic structure is conducive to scavenging free radicals, which are known to contribute to aging at the cellular level. This application is particularly relevant in the development of pharmaceuticals and supplements aimed at longevity and age-related diseases.

Chemical Synthesis Intermediary

The compound serves as an intermediary in chemical syntheses, particularly in the production of more complex organic molecules . Its reactive amide group and phenolic hydroxyl group make it a versatile building block for various synthetic pathways, including the creation of polymers and resins with specific properties.

Material Science Research

In material science, 3-(4-Hydroxyphenyl)Propanamide could be used to modify the surface properties of materials . By incorporating this compound into coatings or additives, researchers can impart additional characteristics such as UV resistance or enhanced durability to materials like plastics, textiles, and composites.

Biological Activity Studies

Due to its structural similarity to bioactive compounds in nature, 3-(4-Hydroxyphenyl)Propanamide is a candidate for studying biological activity . It could be used in assays to understand its interaction with biological macromolecules, which may lead to the discovery of new therapeutic agents.

Analytical Chemistry

In analytical chemistry, 3-(4-Hydroxyphenyl)Propanamide can be used as a standard or reference compound in chromatographic analyses . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Educational Research

This compound is also valuable in educational settings, where it can be used to demonstrate various chemical reactions and synthesis techniques . Its relatively simple structure allows for easy manipulation and observation of reaction outcomes, making it an excellent tool for teaching organic chemistry concepts.

Environmental Science

Lastly, the study of 3-(4-Hydroxyphenyl)Propanamide in environmental science could provide insights into the degradation and transformation of phenolic compounds in the environment . Understanding its behavior under different environmental conditions can help assess its impact on ecosystems and contribute to the development of biodegradation strategies.

将来の方向性

The future directions of 3-(4-Hydroxyphenyl)Propanamide research could involve further elucidation of its intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following intake and the substantial modulation of metabolic homeostasis . Additionally, insights into the development of functional foods, including 3-(4-Hydroxyphenyl)Propanamide, and preventive pharmaceuticals targeting GPR41 could be valuable .

作用機序

- The primary target of propionamide is not explicitly documented in available sources. However, it belongs to the class of primary carboxylic acid amides . These compounds have the general structure RC(=O)NH₂, where R represents an organic group. In the case of propionamide, the R group consists of a 3-(4-hydroxyphenyl)propanamide moiety .

Target of Action

特性

IUPAC Name |

3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHZEBOCZWCVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585320 | |

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)Propanamide | |

CAS RN |

23838-70-2 | |

| Record name | 4-Hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

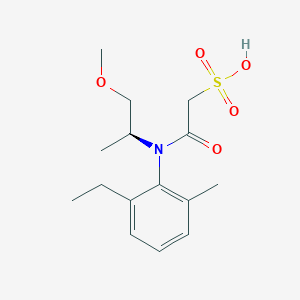

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

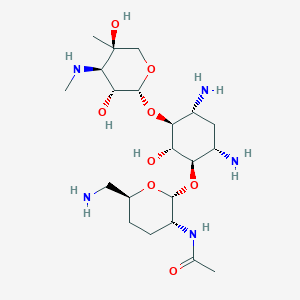

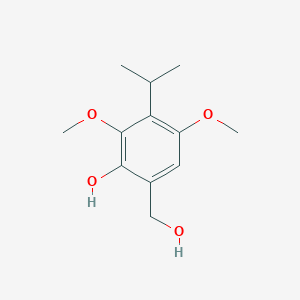

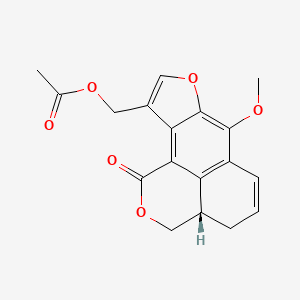

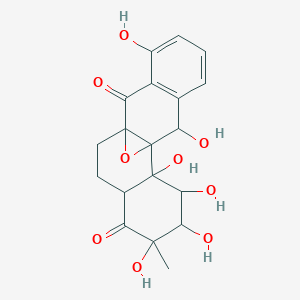

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate](/img/structure/B1256849.png)

![n-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide](/img/structure/B1256850.png)

![(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl acetate](/img/structure/B1256860.png)